O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500

Description

O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500 (PEG1500N, CAS 34901-14-9) is a bifunctional polyethylene glycol (PEG) derivative terminated with 3-aminopropyl groups at both ends. With an average molecular weight of ~1,500 g/mol, it features a hydrophilic PEG backbone and reactive primary amine termini . This structure enables applications in biomedical fields, particularly in drug delivery systems. For example, PEG1500N is integrated into aerogel-based platforms for targeted cancer therapy, where it serves as a "stealth" linker to anchor tumor-specific proteins like epidermal growth factor receptor (EGFR) .

Properties

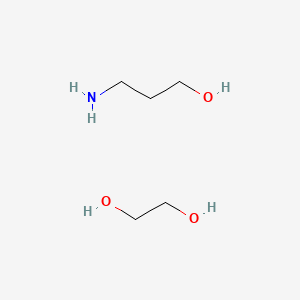

Molecular Formula |

C5H15NO3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-aminopropan-1-ol;ethane-1,2-diol |

InChI |

InChI=1S/C3H9NO.C2H6O2/c4-2-1-3-5;3-1-2-4/h5H,1-4H2;3-4H,1-2H2 |

InChI Key |

ZEXFKFYUMFXUBE-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CO.C(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 typically involves the reaction of polyethylene glycol with 3-aminopropylamine. The process can be summarized as follows:

- The intermediate is then reacted with 3-aminopropylamine under controlled conditions to introduce the amino groups at both ends of the polyethylene glycol chain.

Polyethylene glycol: is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylated or mesylated intermediate.

Industrial Production Methods: In industrial settings, the production of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often involving:

Continuous flow reactors: to ensure consistent reaction conditions.

Purification steps: such as distillation or chromatography to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 undergoes various types of chemical reactions, including:

Substitution Reactions: The terminal amino groups can participate in nucleophilic substitution reactions with electrophiles.

Cross-Linking Reactions: The compound can form cross-linked networks when reacted with bifunctional or multifunctional reagents.

Condensation Reactions: The amino groups can react with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions:

Electrophiles: such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Cross-linking agents: like glutaraldehyde or diisocyanates are used for forming cross-linked networks.

Carboxylic acids: or their derivatives (e.g., acid chlorides, anhydrides) are used in condensation reactions.

Major Products Formed:

Substituted derivatives: with various functional groups attached to the terminal amino groups.

Cross-linked polymers: with enhanced mechanical and chemical properties.

Amide-linked compounds: formed through condensation reactions.

Scientific Research Applications

Chemistry

In the field of chemistry, O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500 is utilized as a cross-linking agent in the synthesis of polymers and hydrogels. Its ability to create stable cross-linked structures enhances the mechanical properties of materials.

Biology

In biological applications, this compound is employed to modify biomolecules such as proteins and peptides. The modification enhances their stability and solubility, making them more effective in various biological processes. For instance, it can improve the pharmacokinetics of therapeutic agents by facilitating better solubility and bioavailability.

Medicine

This compound plays a crucial role in drug delivery systems . Its ability to form conjugates with drugs allows for targeted delivery, which improves therapeutic efficacy while minimizing side effects. This application is particularly beneficial in cancer therapy, where the enhanced permeability and retention effect can be utilized to localize drugs within tumor tissues.

Industry

In industrial applications, this compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical reactivity. Its versatility allows for modifications that enhance the performance characteristics of these products.

Case Studies and Research Findings

- Polymer Drug Conjugates : A study evaluated the use of polymer-drug conjugates based on this compound for improving anticancer drug delivery. The conjugates demonstrated enhanced accumulation at tumor sites due to their size and surface properties, significantly improving treatment outcomes compared to free drugs .

- Biocompatibility Studies : Research has shown that PEG-based compounds like this compound exhibit low toxicity and high biocompatibility, making them suitable for biomedical applications such as tissue engineering and regenerative medicine .

- Hydrogel Formation : In another study, hydrogels formed using this compound were evaluated for their mechanical properties and swelling behavior. These hydrogels showed promise for use in drug delivery systems due to their tunable properties .

Mechanism of Action

The mechanism of action of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 is primarily based on the reactivity of its terminal amino groups. These amino groups can form covalent bonds with various functional groups, enabling the compound to:

Cross-link polymers: and create three-dimensional networks.

Modify biomolecules: by attaching to specific sites, thereby altering their properties and functions.

Enhance drug delivery: by forming conjugates with therapeutic agents, improving their solubility and stability.

Comparison with Similar Compounds

Key Properties :

- Functional Groups: Terminal 3-aminopropyl groups (NH₂-(CH₂)₃-).

- Backbone : Polyethylene glycol (PEG), conferring hydrophilicity and biocompatibility.

- Molecular Weight : ~1,500 g/mol .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to PEG1500N but differ in backbone composition, functional groups, or applications.

Jeffamine M 1000 (CAS 83713-01-3)

- Structure: O-(2-Aminopropyl)-O′-(2-methoxyethyl)polypropylene glycol.

- Backbone : Ethylene oxide-propylene oxide (EO/PO) copolymer.

- Functional Groups: One aminopropyl and one methoxyethyl terminus.

- Molecular Weight : 173.25 g/mol (significantly lower than PEG1500N).

- Applications : Discontinued; historically used in adhesives and surfactants.

- Key Difference : The EO/PO backbone and mixed termini reduce biocompatibility compared to PEG1500N’s uniform PEG structure .

Polyaspartamide Grafted with 1-(3-Aminopropyl)imidazole and O-(2-Aminoethyl)-O'-Methylpolyethylene Glycol 5000

- Structure: Polysuccinimide grafted with 1-(3-aminopropyl)imidazole and a methoxy-terminated PEG (MW 5,000 g/mol).

- Functional Groups : Imidazole (pH-sensitive) and methoxy-PEG.

- Applications : pH-sensitive drug delivery systems due to imidazole’s protonation-dependent phase transitions.

- Key Difference : The higher PEG molecular weight (5,000 vs. 1,500) and pH-responsive imidazole groups enable controlled release in acidic environments (e.g., tumor tissues) .

Tripropylene Glycol (CAS 24800-44-0)

- Structure : Oligomeric propylene glycol (three propylene oxide units).

- Functional Groups : Hydroxyl termini.

- Applications : Solvent in cosmetics and industrial formulations.

- Safety : Low aquatic toxicity (LC50 >100 ppm) and rapid biodegradability.

- Key Difference : Lack of reactive amines and shorter chain limit utility in targeted drug delivery compared to PEG1500N .

N,N'-Bis(3-Aminopropyl)oxamide (CAS 19980-60-0)

- Structure: Oxamide core with two 3-aminopropyl groups.

- Molecular Weight : 202.25 g/mol.

- Applications : Chelating agent or precursor in organic synthesis.

- Key Difference : Absence of PEG backbone eliminates "stealth" properties critical for evading immune detection in drug delivery .

Comparative Data Table

Key Research Findings

- PEG1500N in Drug Delivery : Its PEG backbone minimizes protein adsorption, prolonging circulation time, while terminal amines enable conjugation with targeting ligands (e.g., EGFR) .

- Safety vs. Performance : While PEG1500N has moderate irritation risks, its biocompatibility surpasses epoxy-terminated analogs like N,N-bis(2,3-epoxypropyl)aniline, which exhibit higher reactivity and toxicity .

Q & A

Q. What are the recommended methods for synthesizing and characterizing O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500 (PEG-AP) in polymer-based materials?

Methodological Answer: Synthesis typically involves amine-terminated PEG functionalization via nucleophilic substitution or coupling reactions. For characterization:

- Structural Confirmation: Use FTIR to verify amine (-NH₂) and ether (-C-O-C-) groups, and ¹H/¹³C NMR to confirm the integration of 3-aminopropyl termini .

- Molecular Weight Analysis: Gel Permeation Chromatography (GPC) or MALDI-TOF MS to determine polydispersity and average molecular weight (e.g., ~1,500 Da) .

- Thermal Stability: Thermogravimetric Analysis (TGA) to assess decomposition profiles, with typical degradation onset >200°C .

Q. How does PEG-AP enhance gas separation performance in polymeric membranes, and what experimental parameters are critical?

Methodological Answer: PEG-AP acts as a hydrophilic crosslinker in polyimide membranes, improving CO₂/N₂ selectivity by creating microphase-separated structures. Key parameters:

- Membrane Fabrication: Phase inversion method with PEG-AP (5–15 wt%) in dimethylacetamide (DMAc) solvent .

- Gas Permeability Testing: Use a constant-volume apparatus with pure CO₂ and N₂ at 25°C and 2 bar pressure. Optimal PEG-AP content (~10 wt%) achieves CO₂ permeability >100 Barrer and selectivity >30 .

Q. What protocols are used for functionalizing carbon nanotubes (CNTs) with PEG-AP, and how does this affect solubility?

Methodological Answer:

- Functionalization: Covalent grafting via amidation or Michael addition. For example, sonicate CNTs in PEG-AP (1:5 molar ratio) at 60°C for 24 hours under nitrogen .

- Solubility Enhancement: Functionalized CNTs exhibit dispersion stability in polar solvents (e.g., DMF, water) due to PEG’s hydrophilic backbone. Confirm via UV-Vis spectroscopy (absorbance at 500 nm after 48 hours) .

Advanced Research Questions

Q. How do dynamic combinatorial chemistry (DCC) approaches optimize PEG-AP-based supramolecular assemblies for gene delivery?

Methodological Answer: DCC leverages reversible imine bonds to generate libraries of PEG-AP/squalene/PEI assemblies. Critical steps:

- Component Ratios: Vary PEG-AP (1,500–3,000 Da) and PEI (800–2,000 Da) at molar ratios of 1:1 to 1:3 to tune polyplex stability .

- Transfection Efficiency: Screen using luciferase plasmid DNA in HeLa cells. Optimal assemblies (PEI 800 Da:PEG-AP 1,500 Da = 1:2) achieve ~5× higher efficiency than PEI alone .

- Stability Analysis: Dynamic Light Scattering (DLS) confirms particle sizes <200 nm with ζ-potential +25–30 mV .

Q. How does the pKa of PEG-AP vary between solution and surface-bound states, and what thermodynamic implications arise?

Methodological Answer:

- pKa Determination: Potentiometric titration shows solution-phase pKa ~8.5 for PEG-AP’s amine groups. When covalently attached to graphite surfaces, pKa shifts to ~7.2 due to reduced solvation .

- Thermodynamic Parameters: Surface-bound PEG-AP exhibits lower entropy (ΔS = −45 J/mol·K) and enthalpy (ΔH = −28 kJ/mol) compared to solution-phase (ΔS = −12 J/mol·K, ΔH = −15 kJ/mol), impacting protonation-dependent applications (e.g., pH-responsive drug carriers) .

Q. What role does PEG-AP play in resolving cytotoxicity vs. transfection efficiency trade-offs in non-viral gene delivery systems?

Methodological Answer:

- Cytotoxicity Mitigation: PEG-AP’s hydrophilic PEG backbone reduces cationic polymer (e.g., PEI)-induced membrane disruption. Test via MTT assay; PEG-AP/PEI systems show >80% cell viability vs. <50% for unmodified PEI .

- Efficiency Optimization: Balance PEG-AP’s steric shielding with PEI’s DNA condensation capacity. A 1:1.5 PEI:PEG-AP ratio maximizes transfection while maintaining viability .

Data Contradictions and Resolution

Q. Discrepancies in reported transfection efficiencies of PEG-AP/PEI systems: How do assembly methods affect outcomes?

Analysis:

- Contradiction: Some studies report transfection efficiency peaking at 1:2 PEI:PEG-AP ratios , while others suggest 1:1 ratios are optimal .

- Resolution: Differences arise from PEG-AP’s molecular weight (1,500 vs. 3,000 Da) and PEI branching (linear vs. branched). Lower MW PEG-AP (1,500 Da) and branched PEI enhance DNA binding, favoring 1:1 ratios for compact polyplexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.